![molecular formula C8H14N2S B2547090 Dimetil[2-(4-metil-1,3-tiazol-2-il)etil]amina CAS No. 102158-55-4](/img/structure/B2547090.png)

Dimetil[2-(4-metil-1,3-tiazol-2-il)etil]amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

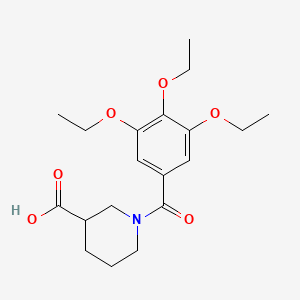

Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine is a useful research compound. Its molecular formula is C8H14N2S and its molecular weight is 170.27. The purity is usually 95%.

BenchChem offers high-quality Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antioxidante

Se ha encontrado que los derivados de tiazol actúan como antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.

Actividad analgésica y antiinflamatoria

Se ha encontrado que los compuestos relacionados con el tiazol tienen propiedades analgésicas (alivian el dolor) y antiinflamatorias . Esto los hace potencialmente útiles en el tratamiento de afecciones como la artritis.

Actividad antimicrobiana y antifúngica

Los derivados de tiazol han mostrado actividades antimicrobianas y antifúngicas . Se podrían usar en el desarrollo de nuevos medicamentos para tratar infecciones causadas por bacterias y hongos.

Actividad antiviral

Se ha encontrado que algunos derivados de tiazol tienen propiedades antivirales . Esto sugiere posibles usos en el tratamiento de infecciones virales.

Actividad diurética

Se ha encontrado que los derivados de tiazol tienen propiedades diuréticas . Los diuréticos ayudan a su cuerpo a eliminar la sal y el agua al hacer que sus riñones pongan más sodio en su orina.

Actividad antitumoral o citotóxica

Los derivados de tiazol han mostrado potencial como moléculas de fármacos antitumorales o citotóxicos . Esto sugiere que podrían usarse en el tratamiento del cáncer.

Mecanismo De Acción

Target of Action

Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine is a compound that has been found to have diverse biological activities Thiazole derivatives, which dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine is a part of, have been reported to interact with various biological targets such as enzymes, receptors, and dna .

Mode of Action

It’s known that thiazole derivatives can interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazole derivatives have been reported to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Safety and Hazards

Direcciones Futuras

Thiazoles are important heterocyclics exhibiting boundaryless biological activities . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . The present review describes the biological importance of recently developed 2,4-disubstituted thiazole derivatives .

Análisis Bioquímico

Biochemical Properties

Thiazoles, such as Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can be either inhibitory or stimulatory, affecting the function of these biomolecules and thus influencing biochemical reactions . The exact nature of these interactions and the specific biomolecules that Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine interacts with would require further experimental investigation.

Cellular Effects

Thiazoles have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine could potentially influence cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that thiazoles can undergo various chemical reactions, including cycloadditions . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Thiazoles are known to be involved in various biological activities, suggesting that they may interact with various enzymes or cofactors .

Propiedades

IUPAC Name |

N,N-dimethyl-2-(4-methyl-1,3-thiazol-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-7-6-11-8(9-7)4-5-10(2)3/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKNHMRVLAAFLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CCN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2547007.png)

![1-Methylimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2547008.png)

![2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2547010.png)

![3-(Furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2547019.png)

![5-Iodo-2-methylpyrazolo[3,4-b]pyridine](/img/structure/B2547021.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]methanone](/img/structure/B2547024.png)